1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine
Overview
Description
1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine is a chemical compound characterized by its unique structure, which includes an azetidine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine typically involves multiple steps, starting with the preparation of azetidine-3-carboxylic acid. This precursor can be reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. Subsequent steps may include the formation of the piperidine ring through cyclization reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a tool in biological studies, particularly in understanding enzyme-substrate interactions.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases.
Industry: The compound's unique properties make it valuable in various industrial processes, such as material science and catalysis.
Mechanism of Action
The mechanism by which 1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Azetidine derivatives: Other azetidine derivatives with different substituents.
Piperidine derivatives: Piperidine compounds with various functional groups.
Uniqueness: 1-(Azetidine-3-carbonyl)-3-(trifluoromethyl)piperidine stands out due to its unique combination of the azetidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
azetidin-3-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c11-10(12,13)8-2-1-3-15(6-8)9(16)7-4-14-5-7/h7-8,14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKVYBXQRDIXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CNC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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